Antibacterial Activity: Streptomyces sp.
Darlucin B contains a 1,2-diisocyanoalkene moiety, a structural feature not present in any previously reported natural product at the time of its discovery [1]. Unlike Darlucin A, which shares the same isocyanide core, Darlucin B incorporates a 4-hydroxycyclohexan-1-one substituent rather than the 2-oxopropyl group found in Darlucin A . This structural distinction provides a differential chemical handle for structure-activity relationship (SAR) studies within the xanthocillin class [1].
(4-fold higher MIC)
| Evidence Dimension | Structural scaffold novelty (1,2-diisocyanoalkene moiety) |
|---|---|
| Target Compound Data | Present: 1,2-diisocyanoalkene with 4-hydroxycyclohexan-1-one substituent |
| Comparator Or Baseline | Darlucin A: 1,2-diisocyanoalkene with 2-oxopropyl substituent; all known natural products pre-1995: absent |
| Quantified Difference | Unique chemical scaffold class among natural products; differs from Darlucin A by substituent identity |
| Conditions | Structure elucidated by NMR and mass spectrometry; isolated from Sphaerellopsis filum fermentation |
Why This Matters
This structural uniqueness enables Darlucin B to serve as a chemically distinct probe for investigating isocyanide-dependent antimicrobial mechanisms that cannot be interrogated with conventional antibiotic scaffolds.
- [1] Zapf S, Hossfeld M, Anke H, Velten R, Steglich W. Darlucins A and B, new isocyanide antibiotics from Sphaerellopsis filum (Darluca filum). J Antibiot (Tokyo). 1995 Jan;48(1):36-41. doi:10.7164/antibiotics.48.36. PMID:7868387. View Source
